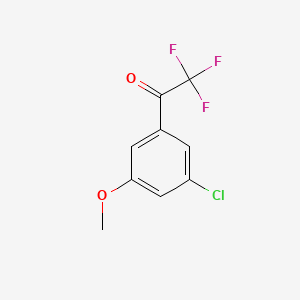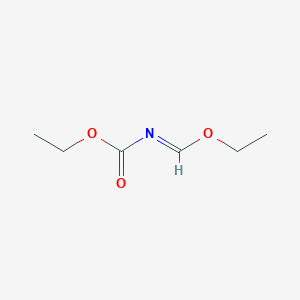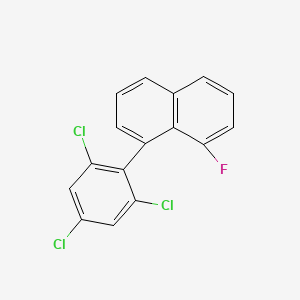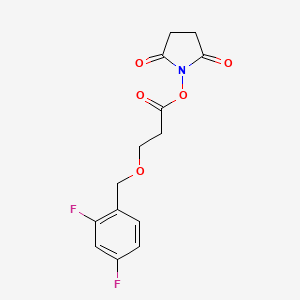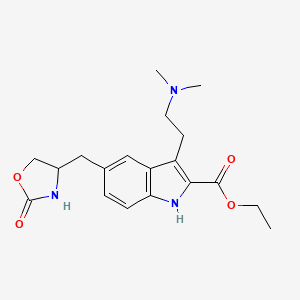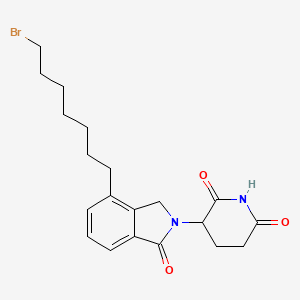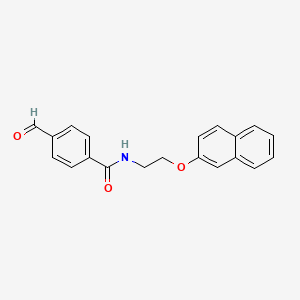
4-Formyl-N-(2-(naphthalen-2-yloxy)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-N-(2-(naphthalen-2-yloxy)ethyl)benzamide typically involves the reaction of 4-formylbenzoic acid with 2-(naphthalen-2-yloxy)ethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Formyl-N-(2-(naphthalen-2-yloxy)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
Oxidation: 4-Carboxy-N-(2-(naphthalen-2-yloxy)ethyl)benzamide.
Reduction: 4-Hydroxymethyl-N-(2-(naphthalen-2-yloxy)ethyl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Formyl-N-(2-(naphthalen-2-yloxy)ethyl)benzamide is primarily used as a linker in antibody-drug conjugation (ADC). ADCs are a class of targeted cancer therapies that deliver cytotoxic drugs specifically to cancer cells, minimizing damage to healthy cells. This compound’s unique structure allows it to form stable linkages between antibodies and drugs, enhancing the efficacy and specificity of the treatment.
In addition to its role in ADCs, this compound is also used in:
Chemistry: As a building block for synthesizing complex organic molecules.
Biology: In the study of protein-ligand interactions and enzyme kinetics.
Medicine: As a potential therapeutic agent in drug development.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Formyl-N-(2-(naphthalen-2-yloxy)ethyl)benzamide in ADCs involves the formation of a stable covalent bond between the antibody and the drug. This linkage ensures that the drug is delivered specifically to the target cancer cells. Upon binding to the target cell, the ADC is internalized, and the drug is released, exerting its cytotoxic effects on the cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-Formyl-N-(2-(naphthalen-2-yloxy)ethyl)morpholine: Similar structure but with a morpholine ring instead of a benzamide group.
2-(naphthalen-2-yloxy)ethane-1-sulfonyl fluoride: Contains a sulfonyl fluoride group instead of a formyl group.
Uniqueness
4-Formyl-N-(2-(naphthalen-2-yloxy)ethyl)benzamide is unique due to its specific structure, which allows it to form stable linkages in ADCs. This stability is crucial for the targeted delivery of cytotoxic drugs to cancer cells, making it a valuable compound in cancer therapy.
Properties
Molecular Formula |
C20H17NO3 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
4-formyl-N-(2-naphthalen-2-yloxyethyl)benzamide |
InChI |
InChI=1S/C20H17NO3/c22-14-15-5-7-17(8-6-15)20(23)21-11-12-24-19-10-9-16-3-1-2-4-18(16)13-19/h1-10,13-14H,11-12H2,(H,21,23) |
InChI Key |
HGXOGGFMSAXMMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCCNC(=O)C3=CC=C(C=C3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


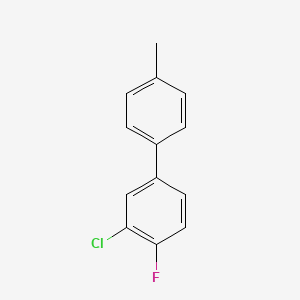
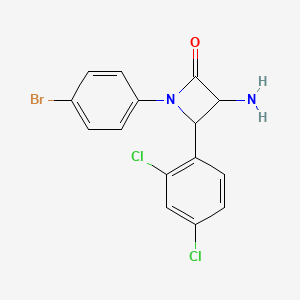

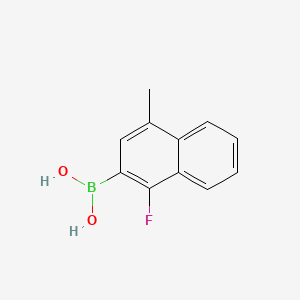
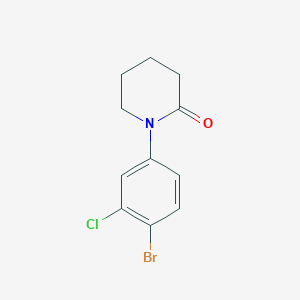
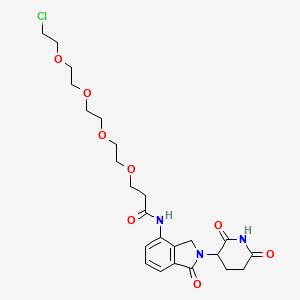
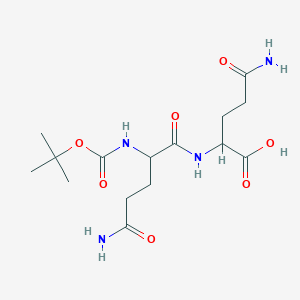
![N-[(3-bromo-4-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14770164.png)
